molecular formula C11H11BrN4O B10885968 4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Katalognummer: B10885968
Molekulargewicht: 295.14 g/mol
InChI-Schlüssel: AVBPKESBYDKXKV-AWNIVKPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a chemical compound with the molecular formula C11H11BrN4O and a molecular weight of 295.141 g/mol This compound is known for its unique structure, which includes a bromine atom, a phenol group, and a triazole ring

Vorbereitungsmethoden

The synthesis of 4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3,5-dimethyl-4H-1,2,4-triazole . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Analyse Chemischer Reaktionen

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-(((3,5-dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can be compared with other similar compounds, such as:

These similar compounds highlight the versatility of the triazole ring in modifying the chemical and biological properties of the molecules.

Eigenschaften

Molekularformel

C11H11BrN4O

Molekulargewicht

295.14 g/mol

IUPAC-Name

4-bromo-2-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol

InChI

InChI=1S/C11H11BrN4O/c1-7-14-15-8(2)16(7)13-6-9-5-10(12)3-4-11(9)17/h3-6,17H,1-2H3/b13-6+

InChI-Schlüssel

AVBPKESBYDKXKV-AWNIVKPZSA-N

Isomerische SMILES

CC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)O)C

Kanonische SMILES

CC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.